molecular formula C16H16N2O B586137 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one CAS No. 134415-17-1

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one

Cat. No. B586137
CAS RN: 134415-17-1
M. Wt: 252.317
InChI Key: INYXZHSCQMKBDP-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidin-2-one ring, which is a five-membered ring with nitrogen and a carbonyl group . This structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

While specific synthesis methods for “1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one” are not available, pyrrolidin-2-one derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one” would be characterized by a pyrrolidin-2-one ring substituted with a benzyl group at the 1-position and a pyridin-3-yl group at the 5-position. The pyrrolidin-2-one ring is a five-membered ring with one nitrogen atom and a carbonyl group .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is valued for its role as a versatile scaffold. The pyrrolidine ring, a core structure in this compound, is often used in medicinal chemistry due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage . This enhances the potential for creating selective bioactive molecules, which can be crucial in developing new medications.

Organic Synthesis

“1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one” serves as an intermediate in multi-component reactions, such as the Ugi/olefination reaction, to construct pyrrolidin-5-one-2-carboxamides . These reactions are notable for their mild conditions and good functional group tolerance, making them valuable in the synthesis of complex organic molecules.

Medicinal Chemistry

The compound’s pyrrolidine ring is a common motif in drug design, particularly for its stereogenicity and the ability to influence biological activity through the spatial orientation of substituents . This feature is critical in the development of new drug candidates with varied biological profiles.

Biochemistry

In biochemistry, the compound’s derivatives have shown a range of biological activities, including anti-inflammatory and analgesic effects . These properties are significant for the study of biochemical pathways and the development of therapeutic agents.

Chemical Engineering

In chemical engineering, the compound could be involved in process optimization for the synthesis of pharmaceuticals. Its role in facilitating reactions under mild conditions can lead to more efficient and environmentally friendly manufacturing processes .

properties

IUPAC Name

1-benzyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16-9-8-15(14-7-4-10-17-11-14)18(16)12-13-5-2-1-3-6-13/h1-7,10-11,15H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYXZHSCQMKBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C2=CN=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one

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